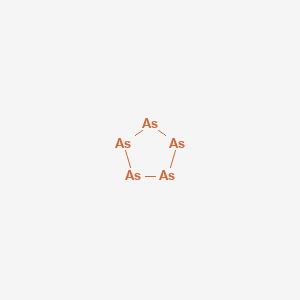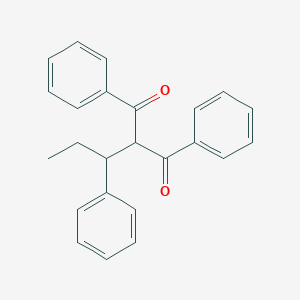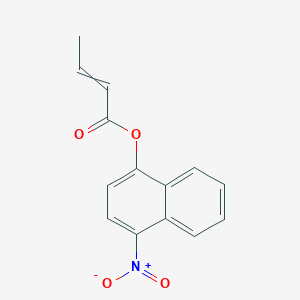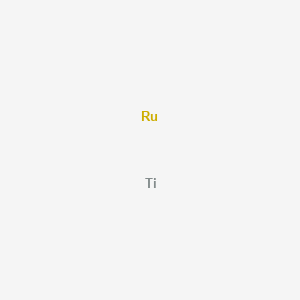
Ruthenium--titanium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium–titanium (1/1) is a compound formed by the combination of ruthenium and titanium in a 1:1 ratio. Ruthenium is a rare transition metal belonging to the platinum group, known for its catalytic properties and resistance to corrosion. Titanium, on the other hand, is a strong, lightweight metal widely used in aerospace, medical devices, and various industrial applications. The combination of these two metals results in a compound with unique properties that are valuable in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of ruthenium–titanium (1/1) can be achieved through several synthetic routes. One common method involves the deposition precipitation with urea method, where ruthenium is deposited onto titanium dioxide (TiO₂) to form ruthenium–titanium nanostructures . This method involves dissolving ruthenium chloride in a solution containing urea and titanium dioxide, followed by heating to precipitate the ruthenium onto the titanium surface.
Industrial Production Methods: In industrial settings, ruthenium–titanium (1/1) can be produced using electrochemical deposition techniques. This involves the reduction of ruthenium ions onto a titanium substrate in an electrochemical cell. The process parameters, such as current density, temperature, and electrolyte composition, are carefully controlled to achieve the desired composition and properties of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ruthenium–titanium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, ruthenium can be oxidized to form ruthenium dioxide (RuO₂) when exposed to oxygen at elevated temperatures . Additionally, ruthenium can react with halogens to form halides, such as ruthenium(III) chloride (RuCl₃) when reacted with chlorine .
Common Reagents and Conditions: Common reagents used in reactions involving ruthenium–titanium (1/1) include oxygen, chlorine, and various reducing agents. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products. For instance, the oxidation of ruthenium to ruthenium dioxide typically occurs at high temperatures in the presence of oxygen .
Major Products Formed: The major products formed from reactions involving ruthenium–titanium (1/1) include ruthenium dioxide (RuO₂), ruthenium(III) chloride (RuCl₃), and other ruthenium halides. These products have significant applications in catalysis and other industrial processes .
Applications De Recherche Scientifique
Ruthenium–titanium (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: In chemistry, ruthenium–titanium (1/1) is used as a catalyst in various reactions, including hydrogenation, oxidation, and dehydrogenation reactions. Its catalytic properties make it valuable in the synthesis of fine chemicals and pharmaceuticals .
Biology and Medicine: Ruthenium-based compounds have shown promise in biomedical applications, including as anticancer and antimicrobial agents . The combination with titanium enhances the biocompatibility and stability of the compound, making it suitable for use in medical devices and implants .
Industry: In industrial applications, ruthenium–titanium (1/1) is used in the production of sensors, electronic devices, and as a coating material for corrosion resistance . Its unique properties make it valuable in various high-performance applications.
Mécanisme D'action
The mechanism of action of ruthenium–titanium (1/1) involves its interaction with molecular targets and pathways. In catalytic applications, ruthenium acts as the active site for various reactions, facilitating the conversion of reactants to products. The presence of titanium enhances the stability and dispersion of ruthenium, improving the overall catalytic performance .
In biomedical applications, ruthenium compounds exert their effects by interacting with DNA and other cellular targets. For example, ruthenium-based chemotherapeutics can bind to DNA, inhibiting replication and transcription, leading to cell death . The combination with titanium enhances the delivery and stability of the compound in biological systems .
Comparaison Avec Des Composés Similaires
- Ruthenium–iridium (1/1)
- Ruthenium–platinum (1/1)
- Ruthenium–palladium (1/1)
Each of these compounds has its own unique properties and applications, but ruthenium–titanium (1/1) stands out due to its versatility and wide range of applications in various fields .
Propriétés
Numéro CAS |
12600-91-8 |
|---|---|
Formule moléculaire |
RuTi |
Poids moléculaire |
148.9 g/mol |
Nom IUPAC |
ruthenium;titanium |
InChI |
InChI=1S/Ru.Ti |
Clé InChI |
DPGAAOUOSQHIJH-UHFFFAOYSA-N |
SMILES canonique |
[Ti].[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


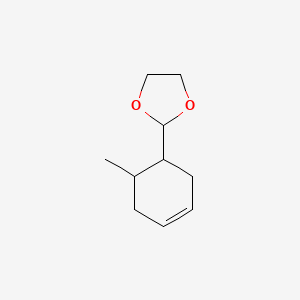

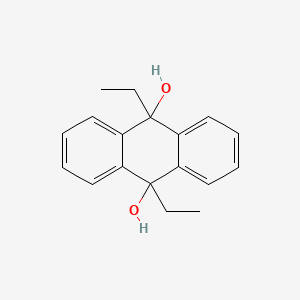
![(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B14723067.png)
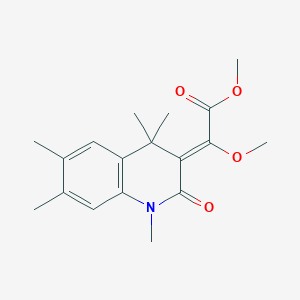
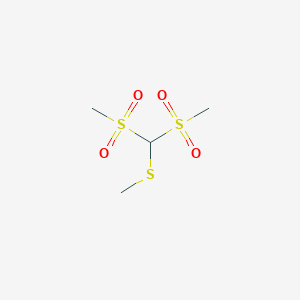

![[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone](/img/structure/B14723087.png)
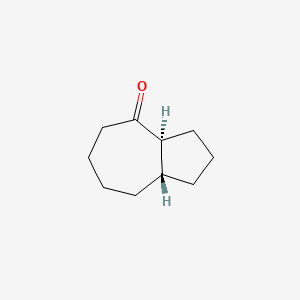
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3'-methyl-](/img/structure/B14723099.png)
